

Technical Support Center: N-propylhexa-2,4dienamide Mass Spectra Analysis

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Compound of Interest		
Compound Name:	N-propylhexa-2,4-dienamide	
Cat. No.:	B15408360	Get Quote

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the interpretation of complex mass spectra for **N-propylhexa-2,4-dienamide**.

Frequently Asked Questions (FAQs)

Q1: I am not observing the molecular ion peak for **N-propylhexa-2,4-dienamide** at the expected m/z. Is this normal?

A1: While the molecular ion peak is expected, its intensity can be weak or even absent in the mass spectra of some amides, particularly under energetic ionization conditions like electron ionization (EI).[1][2] The molecular ion of **N-propylhexa-2,4-dienamide** has an expected m/z of 153. If the molecular ion is not observed, look for fragment ions that correspond to logical losses from the parent molecule, such as the loss of an ethyl group from the propyl chain.

Q2: What are the most common fragmentation pathways I should expect to see for **N-propylhexa-2,4-dienamide**?

A2: For **N-propylhexa-2,4-dienamide**, you should primarily look for evidence of three key fragmentation pathways:

 α-Cleavage (N-CO Bond Cleavage): This is a very common fragmentation pattern for amides, especially α,β-unsaturated amides, leading to the formation of a stable acylium ion.
[3][4][5]



- McLafferty Rearrangement: This rearrangement is common for carbonyl compounds, including amides, that have a y-hydrogen available for transfer.[6][7][8]
- Cleavage of the N-propyl group: Fragmentation of the alkyl substituent on the nitrogen is also a likely pathway.

Q3: I see a prominent peak at m/z 95. What fragment does this correspond to?

A3: A peak at m/z 95 most likely represents the hexadienoyl acylium ion, $[CH_3(CH=CH)_2CO]^+$. This ion is formed via α -cleavage, which involves the breaking of the bond between the carbonyl carbon and the nitrogen atom (N-CO bond cleavage).[3][4][5] This is often a dominant fragmentation pathway in α , β -unsaturated amides due to the resonance stabilization of the resulting acylium ion.

Q4: Is the McLafferty rearrangement possible for **N-propylhexa-2,4-dienamide**, and what peak would it produce?

A4: Yes, a McLafferty-type rearrangement is possible for this molecule. It involves the transfer of a hydrogen atom from the γ -carbon of the hexa-2,4-dienamide chain to the carbonyl oxygen, followed by the cleavage of the α - β carbon bond. This would result in the formation of a neutral buta-1,3-diene molecule and a charged fragment with an m/z of 99, corresponding to [CH₂(C=O)NHCH₂CH₃]+•.

Q5: What do peaks around m/z 124 and 138 signify?

A5: These peaks likely arise from fragmentation of the N-propyl group. The loss of an ethyl radical (•CH₂CH₃) from the molecular ion would result in a fragment at m/z 124. The loss of a methyl radical (•CH₃) would lead to a peak at m/z 138. These types of alkyl chain fragmentations are common in mass spectrometry.

Data Summary

The following table summarizes the expected major ions in the mass spectrum of **N-propylhexa-2,4-dienamide**.



m/z	Proposed Fragment Ion	Fragmentation Pathway
153	[C ₉ H ₁₅ NO] ⁺ •	Molecular Ion
138	[C H12NO] ⁺	Loss of •CH₃ from the N-propyl group
124	[C7H10NO] ⁺	Loss of •CH ₂ CH ₃ from the N-propyl group
99	[C ₅ H ₉ NO]+•	McLafferty Rearrangement
95	[C ₆ H ₇ O] ⁺	α-Cleavage (N-CO bond cleavage)

Experimental Protocols

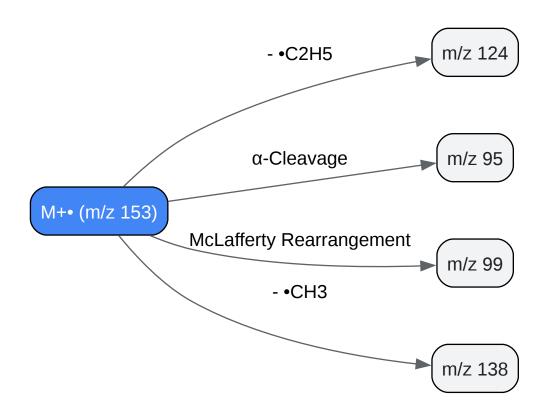
The interpretation of mass spectra is based on fundamental principles of organic mass spectrometry, typically acquired using an electron ionization (EI) source.

Electron Ionization Mass Spectrometry (EI-MS) Protocol:

- Sample Introduction: The **N-propylhexa-2,4-dienamide** sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe.
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a positively charged molecular ion (M+•).
- Fragmentation: The molecular ions are energetically unstable and undergo various fragmentation processes to form smaller, more stable fragment ions.
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Fragmentation Pathways





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Caption: Primary fragmentation pathways for **N-propylhexa-2,4-dienamide**.

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